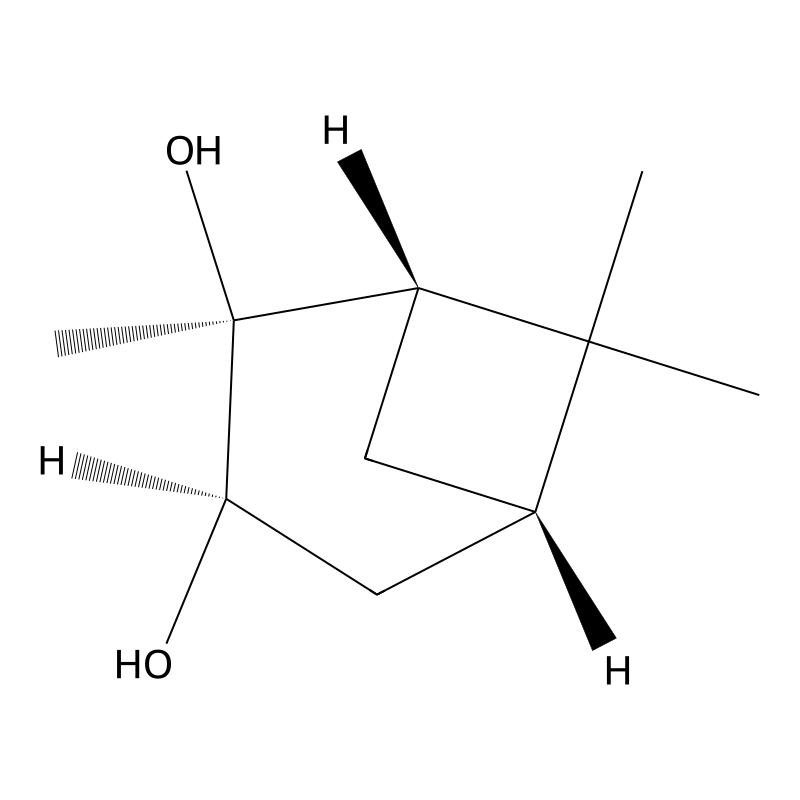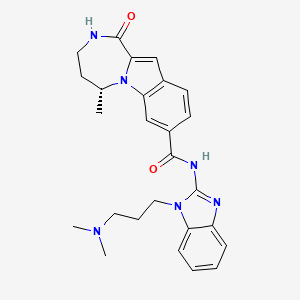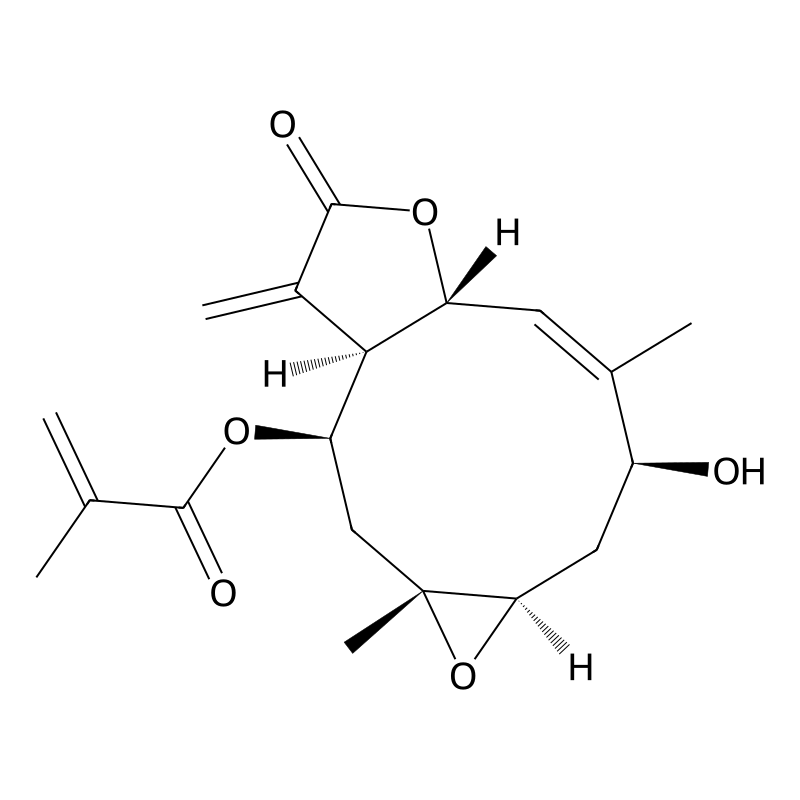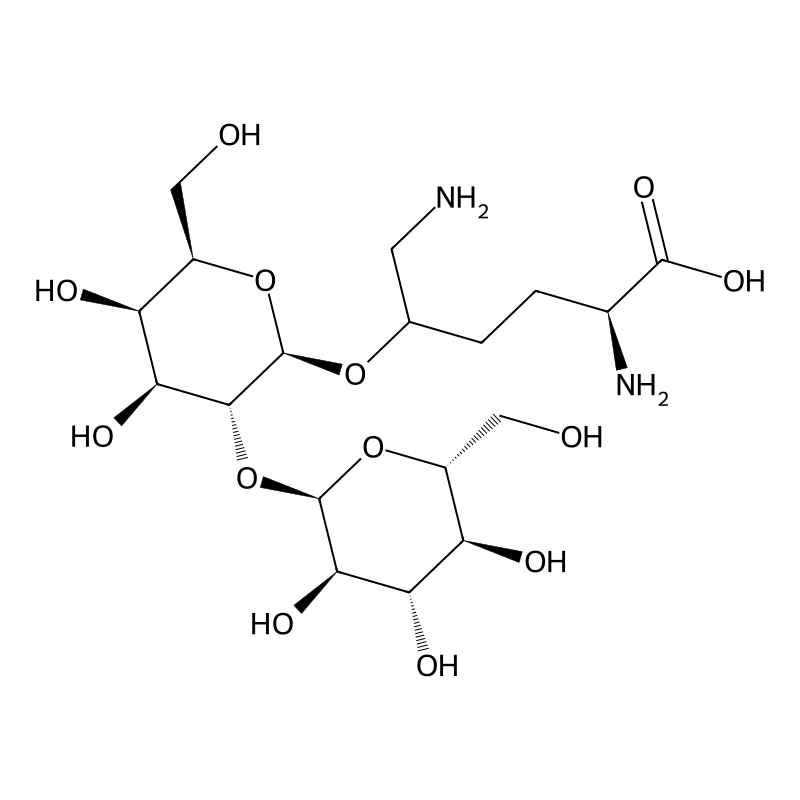(1S,2S,3R,5S)-(+)-2,3-pinanediol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Chiral Precursor and Scaffolding Molecule
One of the primary applications of (+)-Pinanediol is as a chiral precursor and scaffolding molecule in organic synthesis. Its multiple hydroxyl groups can be selectively modified or protected to create new functional groups, allowing researchers to build complex molecules with a defined stereochemistry (3D arrangement of atoms) []. This is particularly valuable in the development of pharmaceuticals and other biologically active molecules, where chirality often plays a crucial role in function.
For example, (+)-Pinanediol can be used as a starting material for the synthesis of chiral boronic esters, which are important intermediates in the preparation of various organic compounds [].
Isotope Labeling studies
(+)-Pinanediol can also be isotopically labeled with stable isotopes of carbon or deuterium. These labeled versions are valuable tools for studying metabolic pathways and chemical reactions. By tracking the movement of the labeled atoms within a molecule, researchers can gain insights into reaction mechanisms and the fate of (+)-Pinanediol in biological systems [].
(1S,2S,3R,5S)-(+)-2,3-Pinanediol is a bicyclic monoterpene diol characterized by its unique stereochemistry and molecular formula of C₁₀H₁₈O₂. It has a molecular weight of 170.25 g/mol and is known for its crystalline structure, appearing as a white to light beige powder. This compound is notable for its role in various
(+)-Pinanediol's mechanism of action as a chiral reagent relies on its ability to form diastereomeric complexes with a metal catalyst. Due to its specific configuration, (+)-pinanediol interacts differently with each enantiomer of the substrate molecule during a reaction. This differential interaction directs the formation of the desired product with a specific stereochemistry [].
(1S,2S,3R,5S)-(+)-2,3-Pinanediol can undergo several chemical transformations:
- Reduction Reactions: The compound can be reduced to form pinane derivatives using reducing agents such as lithium aluminum hydride. This reaction highlights its potential utility in synthesizing more complex organic molecules.
- Oxidation Reactions: It can also be oxidized to yield various ketones and aldehydes, which are valuable intermediates in organic synthesis.
- Esterification: The hydroxyl groups in the molecule allow for esterification reactions, facilitating the formation of esters that can be used in fragrances or as solvents .
Research indicates that (1S,2S,3R,5S)-(+)-2,3-Pinanediol exhibits significant biological activity. It has been shown to induce differentiation in S91 melanoma and PC12 pheochromocytoma cells, suggesting potential therapeutic applications in cancer treatment and neuroprotection. Additionally, its structure allows it to interact with biological systems in ways that could lead to the development of sunless tanning products due to its ability to influence melanin production .
Several methods exist for synthesizing (1S,2S,3R,5S)-(+)-2,3-Pinanediol:
- From α-Pinene: The most common synthesis involves the oxidation of α-pinene using osmium tetroxide followed by reduction. This method exploits the natural abundance of α-pinene derived from pine trees .
- Chemical Transformations: Other synthetic routes include the transformation of isopinocampheol and caryophyllene oxide into (1S,2S,3R,5S)-(+)-2,3-Pinanediol through various catalytic processes .
(1S,2S,3R,5S)-(+)-2,3-Pinanediol finds applications across multiple fields:
- Chiral Reagent: It serves as a chiral reagent in the synthesis of homochiral α-hydroxyketones and the resolution of prolineboronate esters.
- Pharmaceuticals: Its biological properties make it a candidate for drug development aimed at cancer therapies and neuroprotective agents.
- Cosmetics: The compound is utilized in formulations for sunless tanning products due to its effect on melanin production .
Studies on (1S,2S,3R,5S)-(+)-2,3-Pinanediol have explored its interactions with various biological targets. These investigations include:
- Cell Line Studies: Research has demonstrated that this compound can influence cell differentiation pathways in melanoma and neuronal cells.
- Mechanistic Studies: Further studies are needed to elucidate the exact mechanisms by which (1S,2S,3R,5S)-(+)-2,3-Pinanediol exerts its effects on cellular processes and how it interacts with specific receptors or enzymes within these cells .
Several compounds share structural similarities with (1S,2S,3R,5S)-(+)-2,3-Pinanediol. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (1R,2R,3R)-Pinanediol | C₁₀H₁₈O₂ | Different stereochemistry leading to distinct properties |
| (1S)-(−)-Pinanediol | C₁₀H₁₈O₂ | Enantiomer with potentially different biological activity |
| 6-Methyl-2-pinen-4-ol | C₁₀H₁₈O | Contains a methyl group that alters reactivity |
| 4-Hydroxy-α-pinene | C₁₀H₁₈O₂ | Hydroxyl group at a different position affects properties |
The uniqueness of (1S,2S,3R,5S)-(+)-2,3-Pinanediol lies in its specific stereochemistry which influences its biological activity and chemical reactivity compared to these similar compounds. Its ability to induce differentiation in certain cell types sets it apart from others that may not exhibit such effects .
Purity
XLogP3
Exact Mass
Appearance
Storage
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 2 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 4 companies with hazard statement code(s):;
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Other CAS
Wikipedia
(+)-pinanediol
Dates
2: Bellincontro A, Matarese F, D'Onofrio C, Accordini D, Tosi E, Mencarelli F. Management of postharvest grape withering to optimise the aroma of the final wine: A case study on Amarone. Food Chem. 2016 Dec 15;213:378-387. doi: 10.1016/j.foodchem.2016.06.098. Epub 2016 Jun 29. PubMed PMID: 27451194.
3: Festa RA, Helsel ME, Franz KJ, Thiele DJ. Exploiting innate immune cell activation of a copper-dependent antimicrobial agent during infection. Chem Biol. 2014 Aug 14;21(8):977-87. doi: 10.1016/j.chembiol.2014.06.009. Epub 2014 Jul 31. PubMed PMID: 25088681; PubMed Central PMCID: PMC4170187.
4: Frasinyuk MS, Kwiatkowski S, Wagner JM, Evans TJ, Reed RW, Korotkov KV, Watt DS. Pentapeptide boronic acid inhibitors of Mycobacterium tuberculosis MycP1 protease. Bioorg Med Chem Lett. 2014 Aug 1;24(15):3546-8. doi: 10.1016/j.bmcl.2014.05.056. Epub 2014 May 27. PubMed PMID: 24915878; PubMed Central PMCID: PMC4120117.
5: Schobesberger S, Junninen H, Bianchi F, Lönn G, Ehn M, Lehtipalo K, Dommen J, Ehrhart S, Ortega IK, Franchin A, Nieminen T, Riccobono F, Hutterli M, Duplissy J, Almeida J, Amorim A, Breitenlechner M, Downard AJ, Dunne EM, Flagan RC, Kajos M, Keskinen H, Kirkby J, Kupc A, Kürten A, Kurtén T, Laaksonen A, Mathot S, Onnela A, Praplan AP, Rondo L, Santos FD, Schallhart S, Schnitzhofer R, Sipilä M, Tomé A, Tsagkogeorgas G, Vehkamäki H, Wimmer D, Baltensperger U, Carslaw KS, Curtius J, Hansel A, Petäjä T, Kulmala M, Donahue NM, Worsnop DR. Molecular understanding of atmospheric particle formation from sulfuric acid and large oxidized organic molecules. Proc Natl Acad Sci U S A. 2013 Oct 22;110(43):17223-8. doi: 10.1073/pnas.1306973110. Epub 2013 Oct 7. PubMed PMID: 24101502; PubMed Central PMCID: PMC3808659.
6: Liu G, Zhang D, Li J, Xu G, Sun J. A highly enantioselective Darzens reaction between diazoacetamides and aldehydes catalyzed by a (+)-pinanediol-Ti(O(i)Pr)(4) system. Org Biomol Chem. 2013 Feb 14;11(6):900-4. doi: 10.1039/c2ob27179f. Epub 2013 Jan 7. PubMed PMID: 23292433.
7: Lejon T, Gozhina OV, Khrustalev VN. (3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-2-phenyl-4,6-methano-1,3,2-benzodioxab orole. Acta Crystallogr Sect E Struct Rep Online. 2012 Nov 1;68(Pt 11):o3103. doi: 10.1107/S1600536812041712. Epub 2012 Oct 13. PubMed PMID: 23284430; PubMed Central PMCID: PMC3515203.
8: Kim BJ, Zhang J, Tan S, Matteson DS, Prusoff WH, Cheng YC. Synthesis and properties of 1-(3'-dihydroxyboryl-2',3'-dideoxyribosyl)pyrimidines. Org Biomol Chem. 2012 Dec 21;10(47):9349-58. doi: 10.1039/c2ob26756j. Epub 2012 Oct 29. PubMed PMID: 23108312.
9: Qiu S, Li G, Liu P, Wang C, Feng Z, Li C. Chirality transition in the epoxidation of (-)-alpha-pinene and successive hydrolysis studied by Raman optical activity and DFT. Phys Chem Chem Phys. 2010 Mar 28;12(12):3005-13. doi: 10.1039/b919993d. Epub 2010 Feb 9. PubMed PMID: 20449393.
10: Inglis SR, Woon EC, Thompson AL, Schofield CJ. Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. J Org Chem. 2010 Jan 15;75(2):468-71. doi: 10.1021/jo901930v. PubMed PMID: 20014787.
11: Batsanov AS, Grosjean C, Schütz T, Whiting A. A (-)-sparteine-directed highly enantioselective synthesis of boroproline. Solid- and solution-state structure and properties. J Org Chem. 2007 Aug 3;72(16):6276-9. Epub 2007 Jul 12. Erratum in: J Org Chem. 2007 Nov 9;72(23):9002. PubMed PMID: 17628110.
12: Brown DA, Canning MT, Nay SL, Pena AV, Yarosh DB. Bicyclic monoterpene diols stimulate release of nitric oxide from skin cells, increase microcirculation, and elevate skin temperature. Nitric Oxide. 2006 Aug;15(1):70-6. Epub 2006 Apr 19. PubMed PMID: 16626981.
13: Kodama S, Yamamoto A, Iio R, Aizawa S, Nakagomi K, Hayakawa K. Chiral ligand exchange micellar electrokinetic chromatography using borate anion as a central ion. Electrophoresis. 2005 Oct;26(20):3884-9. PubMed PMID: 16167312.
14: Komiyama T, Swanson JA, Fuller RS. Protection from anthrax toxin-mediated killing of macrophages by the combined effects of furin inhibitors and chloroquine. Antimicrob Agents Chemother. 2005 Sep;49(9):3875-82. PubMed PMID: 16127065; PubMed Central PMCID: PMC1195394.
15: Davoli P, Spaggiari A, Castagnetti L, Prati F. Total synthesis of (-)-microcarpalide, a novel microfilament disrupting metabolite. Org Biomol Chem. 2004 Jan 7;2(1):38-47. Epub 2003 Nov 6. PubMed PMID: 14737658.
16: Matteson DS, Kim GY. Asymmetric alkyldifluoroboranes and their use in secondary amine synthesis. Org Lett. 2002 Jun 27;4(13):2153-5. PubMed PMID: 12074655.
17: Jagannathan S, Forsyth TP, Kettner CA. Synthesis of boronic acid analogues of alpha-amino acids by introducing side chains as electrophiles. J Org Chem. 2001 Sep 21;66(19):6375-80. PubMed PMID: 11559189.
18: von Matt A, Ehrhardt C, Burkhard P, Metternich R, Walkinshaw M, Tapparelli C. Selective boron-containing thrombin inhibitors--X-ray analysis reveals surprising binding mode. Bioorg Med Chem. 2000 Sep;8(9):2291-303. PubMed PMID: 11026541.
19: Priestley ES, Decicco CP. 1-Aminocyclopropaneboronic acid: synthesis and incorporation into an inhibitor of hepatitis C virus NS3 protease. Org Lett. 2000 Oct 5;2(20):3095-7. PubMed PMID: 11009354.
20: Wienand A, Ehrhardt C, Metternich R, Tapparelli C. Design, synthesis and biological evaluation of selective boron-containing thrombin inhibitors. Bioorg Med Chem. 1999 Jul;7(7):1295-307. PubMed PMID: 10465405.








